molecular formula C10H5F3S2 B12441754 2-Trifluoromethyl-4H-thiochromene-4-thione

2-Trifluoromethyl-4H-thiochromene-4-thione

Cat. No.: B12441754
M. Wt: 246.3 g/mol
InChI Key: JYMVBUVOIUAHQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Trifluoromethyl-4H-thiochromene-4-thione can be synthesized from 2-trifluoromethyl-4H-thiochromen-4-one using phosphorus pentasulfide (P2S5) as a reagent . The reaction typically involves heating the starting material with P2S5 under controlled conditions to achieve the desired transformation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-4H-thiochromene-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride.

    Substitution: Aromatic amines, hydrazine hydrate, phenylhydrazine, hydroxylamine.

Major Products

    Oxidation: 4-oxo-2-trifluoromethyl-4H-thiochromene 1,1-dioxide.

    Reduction: 2-trifluoromethyl-4H-thiochromen-4-ol, cis-2-(trifluoromethyl)thiochroman-4-ol.

    Substitution: Anils, azine, hydrazones, oxime derivatives.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-4H-thiochromene-4-thione involves its interaction with molecular targets and pathways within biological systems. The compound’s thione group can participate in redox reactions, while the trifluoromethyl group can enhance its lipophilicity and metabolic stability . These properties contribute to its potential bioactivity and therapeutic effects.

Comparison with Similar Compounds

2-Trifluoromethyl-4H-thiochromene-4-thione can be compared with other thiochromene derivatives:

Biological Activity

2-Trifluoromethyl-4H-thiochromene-4-thione is a sulfur-containing heterocyclic compound that has garnered attention for its unique chemical structure and potential biological activities. This compound features a trifluoromethyl group attached to a thiochromene ring, which enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

The compound is characterized by its thione functionality, which can engage in redox reactions. The trifluoromethyl group contributes to its reactivity and biological activity. Studies have shown that the thione form is stabilized by resonance, allowing it to participate effectively in chemical reactions relevant to biological systems.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It has been suggested that the compound can bind to proteins and enzymes due to its electrophilic nature, potentially influencing pathways related to oxidative stress and inflammation.

Anticancer Activity

Research indicates that derivatives of thiochromenes, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and others, with some exhibiting IC50 values below 10 μM .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies report effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 31.2 to 125 μg/mL depending on the bacterial strain . This suggests potential applications in treating infections caused by resistant bacterial strains.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property could be beneficial in developing therapies for diseases linked to oxidative damage .

Research Findings

Activity Cell Line/Pathogen IC50/MIC Value Reference
AnticancerMCF-7 (breast cancer)< 10 μM
AntimicrobialGram-positive bacteria31.2 μg/mL
AntimicrobialGram-negative bacteria125 μg/mL
AntioxidantVarious cell typesEffective scavenging

Case Studies

  • Anticancer Efficacy : A study focused on the anticancer effects of thiochromene derivatives reported that this compound exhibited potent cytotoxicity against MCF-7 cells, highlighting its potential as a lead compound for further development in oncology .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of this compound against multiple bacterial strains. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Properties

Molecular Formula

C10H5F3S2

Molecular Weight

246.3 g/mol

IUPAC Name

2-(trifluoromethyl)thiochromene-4-thione

InChI

InChI=1S/C10H5F3S2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H

InChI Key

JYMVBUVOIUAHQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=C(S2)C(F)(F)F

Origin of Product

United States

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